2-(Cyclopropylmethyl)triazol-4-amine
Description
2-(Cyclopropylmethyl)triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopropylmethyl group at the C2 position and an amine group at C2. For instance, multi-component one-pot reactions employing cyclopropylamine derivatives (as in ) could be adapted for its synthesis, leveraging excess amines to avoid base catalysts . Structural confirmation of such compounds typically relies on NMR, MS, and IR spectroscopy, as demonstrated in studies of related heterocycles .
Properties
IUPAC Name |
2-(cyclopropylmethyl)triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKNBINCJLTMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2N=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)triazol-4-amine typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, making it an efficient and widely used method .
Industrial Production Methods
Industrial production of triazoles, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and triazole oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
- Building Block : Used in the synthesis of advanced materials and pharmaceuticals.
- Reagent : Acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.
Biology
- Antimicrobial Activity : Investigated for its efficacy against various pathogens. Studies have shown that 2-(Cyclopropylmethyl)triazol-4-amine exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Antiviral Properties : Explored for potential antiviral applications, particularly against viral infections where traditional treatments are ineffective.
Medicine
- Antifungal Agents : The compound is being studied for its potential use as an antifungal treatment, showing promising results in preliminary assays.
- Anticancer Research : Ongoing research focuses on its ability to inhibit cancer cell proliferation, with specific studies indicating cytotoxic effects on various cancer cell lines .
Industry
- Material Development : Utilized in creating new materials with unique properties, including polymers and coatings that exhibit enhanced durability and functionality.
Antimicrobial Activity Evaluation
| Study Year | Pathogen | Observed Effect | MIC Value |
|---|---|---|---|
| 2024 | Staphylococcus aureus | Significant inhibition | 32 µg/mL |
| 2024 | Escherichia coli | Significant inhibition | 64 µg/mL |
In a recent study conducted in 2024, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against these pathogens .
Anticancer Activity Evaluation
| Study Year | Cell Line | Observed Effect | IC50 Value |
|---|---|---|---|
| 2023 | MCF-7 (Breast Cancer) | Dose-dependent decrease | 15 µM |
In a study evaluating its anticancer properties in 2023, the compound was shown to reduce cell viability in MCF-7 breast cancer cells significantly, with an IC50 value of 15 µM after 48 hours of treatment .
Inflammation Model Study
| Study Year | Model | Observed Effect |
|---|---|---|
| 2025 | LPS-stimulated Macrophages | Reduction of TNF-alpha levels by approximately 50% |
A study planned for 2025 aims to investigate the anti-inflammatory properties of this compound using LPS-stimulated macrophages. Preliminary findings suggest that treatment with this compound may significantly reduce pro-inflammatory cytokines such as TNF-alpha .
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)triazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This compound is known to inhibit enzymes like DNA gyrase and dihydrofolate reductase, which are essential for bacterial growth and replication .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles: The triazole core of the target compound offers distinct electronic and steric properties compared to thiazol-4-one () or quinazoline (). Triazoles are known for hydrogen-bonding capabilities, which may influence solubility and bioactivity.
- Substituent Effects: The cyclopropylmethyl group in the target compound contrasts with the cyclopropylamino group in ’s thiazol-4-one derivative. Cyclopropyl groups enhance metabolic stability in drug design, a feature shared across these compounds .
- Synthetic Efficiency : The one-pot method in achieved 71% yield, suggesting that similar protocols could be viable for the target compound. In contrast, ’s quinazoline derivatives require multi-step syntheses, highlighting a trade-off between complexity and efficiency.
Analytical Techniques
- Spectroscopy : NMR and MS are standard for structural elucidation across all compounds. additionally employed IR and UV spectroscopy to confirm conjugation in the thiazol-4-one derivative, which may be relevant for triazol-4-amine derivatives with extended π-systems .
Functional and Application Insights
- Quinazoline-Pyrazole Hybrids : ’s compounds, funded by drug development programs, imply therapeutic applications (e.g., kinase inhibition). The target compound’s simpler structure may offer advantages in synthetic scalability for preliminary screening.
Biological Activity
2-(Cyclopropylmethyl)triazol-4-amine is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C6H10N4
- Molecular Weight : 142.17 g/mol
- Structure : The compound features a cyclopropylmethyl group attached to a triazole ring, which enhances its stability and lipophilicity, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors through:
- Hydrogen Bonding : The compound forms hydrogen bonds with target proteins, influencing their activity.
- Dipole Interactions : These interactions can stabilize the binding of the compound to its targets.
These mechanisms allow it to affect multiple biochemical pathways, leading to its multidirectional biological activity.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable efficacy to established antibiotics, making it a candidate for further development in treating bacterial infections.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. This compound has been evaluated against several fungal pathogens:
- Effective against Candida species and Aspergillus species.
- Mechanistic studies suggest that the compound inhibits fungal cell wall synthesis, disrupting growth and proliferation.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may possess anti-inflammatory effects. It has been shown to reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines.
Anticancer Potential
Recent studies have explored the anticancer activity of this compound:
- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Mechanisms : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest.
Pharmacokinetics
In silico pharmacokinetic studies suggest favorable absorption characteristics for this compound:
- Bioavailability : Predicted to have good oral bioavailability due to its lipophilic nature.
- Metabolism : Likely metabolized by liver enzymes, with potential for drug-drug interactions requiring further investigation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|
| 1,2,3-Triazole | Antimicrobial | 8 | Broad spectrum activity |
| 1,2,4-Triazole | Antifungal | 16 | Commonly used in clinics |
| This compound | Antimicrobial & Anticancer | 4 | Promising candidate |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry reported that this compound showed potent activity against resistant strains of E. coli and S. aureus with MIC values significantly lower than those of traditional antibiotics .
- Anticancer Research : In a recent publication, the compound was tested on MCF-7 breast cancer cells, resulting in a dose-dependent reduction in cell viability and induction of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
